2-(4-Bromo-3-methylphenoxy)acetohydrazide
Description
2-(4-Bromo-3-methylphenoxy)acetohydrazide is a hydrazide derivative synthesized via the esterification of p-bromo-m-cresol to form 2-(4-bromo-3-methylphenoxy)acetate, followed by hydrazination with hydrazine hydrate . This compound serves as a key intermediate for synthesizing bioactive derivatives, particularly Schiff bases and thiazolidinones, which are evaluated for antimicrobial activity against bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) . Its structure features a bromine atom at the para position and a methyl group at the meta position on the phenoxy ring, which are critical for modulating electronic and steric properties during biological interactions .
Properties
IUPAC Name |
2-(4-bromo-3-methylphenoxy)acetohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O2/c1-6-4-7(2-3-8(6)10)14-5-9(13)12-11/h2-4H,5,11H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJFMBPHBKJWQQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NN)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701238172 | |
| Record name | 2-(4-Bromo-3-methylphenoxy)acetic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701238172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
327070-44-0 | |
| Record name | 2-(4-Bromo-3-methylphenoxy)acetic acid hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=327070-44-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Bromo-3-methylphenoxy)acetic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701238172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-(4-Bromo-3-methylphenoxy)acetohydrazide typically involves the reaction of 4-bromo-3-methylphenol with chloroacetic acid to form 2-(4-bromo-3-methylphenoxy)acetic acid. This intermediate is then reacted with hydrazine hydrate to yield the final product . The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as ethanol or methanol .
Chemical Reactions Analysis
2-(4-Bromo-3-methylphenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The bromine atom can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(4-Bromo-3-methylphenoxy)acetohydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is employed in biochemical assays and studies related to enzyme inhibition.
Medicine: Research into its potential therapeutic applications is ongoing.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-3-methylphenoxy)acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The biological and chemical properties of acetohydrazides are highly dependent on substituents on the phenoxy ring. Below is a comparative analysis of structurally related compounds:
Key Observations :
- Halogen Substitution : Bromine and chlorine at the para position enhance antimicrobial potency due to increased lipophilicity and electron-withdrawing effects, which improve membrane penetration . The bromo derivative shows marginally lower MIC values than its chloro analog, suggesting a slight advantage in bioactivity .
- Coumarin Hybrids: Coumarin-based acetohydrazides exhibit divergent bioactivity, such as antioxidant effects, attributed to the chromenone moiety’s radical-scavenging capacity .
Biological Activity
2-(4-Bromo-3-methylphenoxy)acetohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological properties of this compound, examining its synthesis, mechanisms of action, and various biological activities based on recent research findings.
Synthesis
The synthesis of 2-(4-Bromo-3-methylphenoxy)acetohydrazide typically involves the reaction of 4-bromo-3-methylphenol with acetylhydrazine. This process is carried out under controlled conditions to ensure high yield and purity. The general synthetic route can be summarized as follows:
-
Reagents :
- 4-bromo-3-methylphenol
- Acetylhydrazine
- Solvent (e.g., ethanol)
-
Procedure :
- Mix the reagents in a suitable solvent.
- Heat the mixture under reflux for several hours.
- Cool and crystallize the product from the solution.
-
Yield and Characterization :
- The final product is purified through recrystallization, and its structure is confirmed using spectroscopic methods such as NMR and IR.
Anticancer Properties
Recent studies have highlighted the anticancer potential of hydrazide derivatives, including 2-(4-Bromo-3-methylphenoxy)acetohydrazide. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For example, a related compound demonstrated an IC50 value of 1.18 µM against HEPG2 liver cancer cells, suggesting that 2-(4-Bromo-3-methylphenoxy)acetohydrazide may have comparable activity .
Table 1: Anticancer Activity of Hydrazide Derivatives
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| 2-(4-Bromo-3-methylphenoxy)acetohydrazide | TBD | TBD |
| (E)-N’-(3,4-dihydroxybenzylidene)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetohydrazide | HEPG2 | 1.18 |
| N-(4-(3-(4-Methoxyphenyl) acryloyl) phenyl)-2-((5-(3,4,5-trimethoxy-phenyl)-1,3,4-oxadiazol-2-yl) thio)acetamide | Various | 0.24 |
Antimicrobial Activity
Compounds similar to 2-(4-Bromo-3-methylphenoxy)acetohydrazide have been evaluated for their antimicrobial properties. Studies indicate that hydrazides can exhibit both antibacterial and antifungal activities depending on their structural modifications. For instance, certain derivatives showed effective inhibition against Gram-positive and Gram-negative bacteria .
Table 2: Antimicrobial Activity of Related Compounds
| Compound Name | Microbial Strain | Activity Type |
|---|---|---|
| N′-[1-(4-aminophenyl)ethylidene]-2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide | Staphylococcus aureus | Antibacterial |
| N′-[1-(4-hydroxyphenyl)ethylidene]-2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide | Escherichia coli | Antibacterial |
The mechanisms through which 2-(4-Bromo-3-methylphenoxy)acetohydrazide exerts its biological effects are not fully elucidated but may involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and survival.
- Induction of Apoptosis : The ability to trigger programmed cell death in cancer cells is a critical aspect of many anticancer agents.
- Interaction with Cellular Targets : Molecular docking studies suggest that hydrazides may bind effectively to various biological targets, disrupting cellular functions.
Case Studies
A notable case study involved the evaluation of hydrazide derivatives against multiple cancer types and microbial infections. In vitro assays demonstrated significant growth inhibition in several cancer cell lines, including breast and prostate cancers, while also showing promising results against antibiotic-resistant bacterial strains .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
